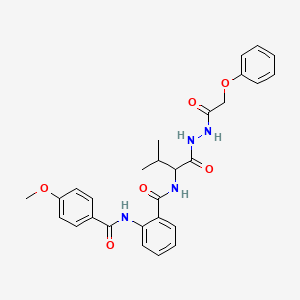![molecular formula C18H15N5OS B10874090 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874090.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a pyridylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Synthesis of the Pyrazolone Core: This involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazolone intermediates under specific conditions, often using catalysts or activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-one: Lacks the pyridylamino substituent.
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-[(Z)-1-(2-pyridylamino)ethylidene]-1H-pyrazol-5-thione: Contains a thione group instead of a ketone.
Uniqueness
1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H15N5OS |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N5OS/c1-11(20-15-9-5-6-10-19-15)16-12(2)22-23(17(16)24)18-21-13-7-3-4-8-14(13)25-18/h3-10,22H,1-2H3/b20-11+ |
Clave InChI |
IUHQZUXDTFGDDM-RGVLZGJSSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/C4=CC=CC=N4)/C |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-cycloheptyl-2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874018.png)
![4-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10874019.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874026.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874030.png)
![4-[11-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10874031.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2,2-Dimethyl-N-[2-(4-methyl-piperazine-1-carbonyl)-phenyl]-propionamide](/img/structure/B10874039.png)
![2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10874044.png)




![N-(3,4-dichlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B10874091.png)
